molecular formula C22H26N2O6 B6538780 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1060329-24-9

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No. B6538780
CAS RN: 1060329-24-9
M. Wt: 414.5 g/mol
InChI Key: AZGJYZSXTLOSCG-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide, also known as TMO-4-Morpholine, is a synthetic compound that has been used in a variety of scientific research applications. It is a structural analog of the naturally occurring compound 4-Morpholine, which is found in many plants and animals. TMO-4-Morpholine has been studied for its potential to be used as a drug, as well as for its biochemical and physiological effects.

Scientific Research Applications

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline has been studied for its potential to be used as a drug. In particular, it has been studied for its potential to be used as an anti-inflammatory agent. Additionally, it has been studied for its potential to be used as an antioxidant, an anticoagulant, and a neuroprotective agent. It has also been studied for its potential to be used as an anti-tumor agent.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins that are involved in inflammation, oxidative stress, and coagulation. It is also believed to act by modulating the activity of certain receptors that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects
2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline has been shown to have anti-inflammatory, antioxidant, anticoagulant, and neuroprotective effects. In addition, it has been shown to have anti-tumor effects in animal models. It has also been shown to modulate the activity of certain enzymes and proteins that are involved in inflammation, oxidative stress, and coagulation.

Advantages and Limitations for Lab Experiments

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is stable in solution. Additionally, it is relatively easy to purify and has a relatively low toxicity. However, it is not as effective as some other compounds, and it may not be suitable for use in certain applications.

Future Directions

There is still much to be learned about the potential applications of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research is needed to determine the optimal dosage and administration of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline for different applications. Research is also needed to explore the potential of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline to be used in combination with other compounds or drugs to enhance its efficacy. Finally, research is needed to explore the potential of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline to be used as a diagnostic tool for certain diseases.

Synthesis Methods

2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline can be synthesized in a few different ways. One method involves the reaction of 4-Morpholine with trimethoxymethylbenzamide in the presence of a base catalyst. The reaction yields a product that is a mixture of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline and 4-Morpholine. Another method involves the reaction of 4-Morpholine with trimethoxymethylbenzamide in the presence of a base catalyst and sodium borohydride. This reaction yields a product that is a mixture of 2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamideline and 4-Morpholine.

properties

IUPAC Name

2,3,4-trimethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-18-9-8-17(20(28-2)21(18)29-3)22(26)23-16-6-4-15(5-7-16)14-19(25)24-10-12-30-13-11-24/h4-9H,10-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGJYZSXTLOSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-trimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

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